4-methyl-N-Propylcathinone (hydrochloride)
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Overview
Description
4-methyl-N-Propylcathinone (hydrochloride) is an analytical reference standard categorized as a cathinone. Cathinones are a class of compounds that are structurally similar to amphetamines and are known for their stimulant properties. This compound is primarily used in research and forensic applications .
Preparation Methods
The synthesis of 4-methyl-N-Propylcathinone (hydrochloride) involves several steps, starting with the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-methylpropiophenone with propylamine under controlled conditions to form the intermediate compound.
Hydrochloride formation: The intermediate is then reacted with hydrochloric acid to form the hydrochloride salt of 4-methyl-N-Propylcathinone.
Chemical Reactions Analysis
4-methyl-N-Propylcathinone (hydrochloride) undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
4-methyl-N-Propylcathinone (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of cathinones in various samples.
Biology: Researchers study its effects on biological systems to understand its pharmacological properties and potential toxicological effects.
Medicine: While not used clinically, it serves as a model compound to study the effects of cathinones and related substances.
Mechanism of Action
The mechanism of action of 4-methyl-N-Propylcathinone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged stimulation of the corresponding receptors .
Comparison with Similar Compounds
4-methyl-N-Propylcathinone (hydrochloride) can be compared with other similar compounds in the cathinone class:
Methcathinone: Similar in structure but with a methyl group instead of a propyl group.
Mephedrone: Contains a 4-methyl group but differs in the side chain structure.
Bupropion: A cathinone derivative used clinically as an antidepressant and smoking cessation aid.
Properties
Molecular Formula |
C13H20ClNO |
---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(propylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-9-14-11(3)13(15)12-7-5-10(2)6-8-12;/h5-8,11,14H,4,9H2,1-3H3;1H |
InChI Key |
WQWVOLOENATRBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C(=O)C1=CC=C(C=C1)C.Cl |
Origin of Product |
United States |
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